

Application Notes and Protocols: Synthesis of 5-Nitroisophthalic Acid

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Compound of Interest

Compound Name: 5-Nitroisophthalic acid

Cat. No.: B126730

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For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the nitration of isophthalic acid to synthesize **5-nitroisophthalic acid**. This compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs) and dyes.^[1] The protocol outlines two common methods: a batch process and a continuous flow process. Safety precautions, reagent handling, and product characterization are also discussed in detail.

Introduction

5-Nitroisophthalic acid ($C_8H_5NO_6$) is a valuable chemical intermediate.^[1] Its synthesis is typically achieved through the electrophilic nitration of isophthalic acid using a mixture of concentrated nitric acid and sulfuric acid. The presence of two deactivating carboxyl groups on the benzene ring directs the incoming nitro group to the meta-position (C-5). This application note provides detailed procedures for both laboratory-scale batch synthesis and a more scalable continuous flow method.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₅ NO ₆	[1][2]
Molecular Weight	211.13 g/mol	[1][3][4]
Appearance	Light cream crystalline powder	[1]
Melting Point	259-261 °C	[1][3]
Solubility	Soluble in water (1.5 g/L at 20°C), acetonitrile, DMSO, and methanol.	[1]
CAS Number	618-88-2	[1][2][3][4]

Experimental Protocols

3.1. Safety Precautions

Nitration reactions are highly exothermic and involve the use of corrosive and strong oxidizing agents.[5][6] Adherence to strict safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5][7]
- Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[5][7]
- Emergency Equipment: Ensure easy access to an emergency eyewash station and safety shower.[5][7]
- Reagent Handling: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[5][8] Handle with extreme care.
- Quenching: The reaction mixture should be quenched by slowly adding it to ice-water to dissipate heat and prevent runaway reactions.

3.2. Batch Synthesis Protocol

This protocol is adapted from established laboratory procedures.[9]

Materials:

- Isophthalic acid
- Concentrated sulfuric acid (98%)
- Fuming nitric acid or concentrated nitric acid (65%)[\[9\]](#)[\[10\]](#)
- Ice
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of isophthalic acid in 30 mL of concentrated sulfuric acid. Gentle heating to 60 °C may be required to achieve complete dissolution.[\[9\]](#)
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add 7 g of fuming nitric acid dropwise from a dropping funnel over a period of 15 minutes, ensuring the internal temperature does not exceed 10 °C.[\[9\]](#)
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 40 minutes to 3 hours), or gently heat to a specific temperature (e.g., 65-

90 °C) to ensure completion of the reaction.[9]

- Prepare a beaker with 100 mL of an ice-water mixture.
- Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. The product will precipitate as a solid.
- Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.[9]
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake with 200 mL of cold deionized water to remove any residual acid.[9]
- Dry the product in a vacuum oven at 50-60 °C for 12 hours to obtain **5-nitroisophthalic acid**.[9][10]

3.3. Continuous Flow Synthesis Protocol

This method offers improved heat transfer, safety, and scalability.[9][10]

Materials and Equipment:

- Isophthalic acid solution in sulfuric acid (12 wt%)
- Concentrated nitric acid (65%)
- Concentrated sulfuric acid (98%)
- Deionized water
- Syringe pumps or constant flow pumps
- Microreactor or tubular reactor system with temperature control zones
- Continuous stirring microreactor for quenching
- Filtration and drying apparatus as in the batch protocol

Procedure:

- Prepare a mixed acid solution by pumping concentrated nitric acid (e.g., 2 mL/min) and concentrated sulfuric acid (e.g., 2 mL/min) into a temperature-controlled zone maintained at 10 °C.[10]
- Separately, pump a 12 wt% solution of isophthalic acid in sulfuric acid at a specific flow rate (e.g., 10 mL/min) and preheat it to 50 °C in a second temperature zone.[10]
- Introduce the mixed acid and the preheated isophthalic acid solution into a tubular reactor maintained at 75 °C for the nitration reaction. The residence time should be controlled (e.g., 4 minutes).[10]
- The reaction mixture exiting the reactor is continuously fed into a stirred microreactor for quenching with cold water (10 °C) pumped at a higher flow rate (e.g., 15 mL/min). The quenching residence time should be sufficient for complete precipitation (e.g., 5 minutes).[10]
- The resulting slurry is collected, filtered, washed with deionized water, and dried under vacuum at 60 °C to yield the final product.[10]

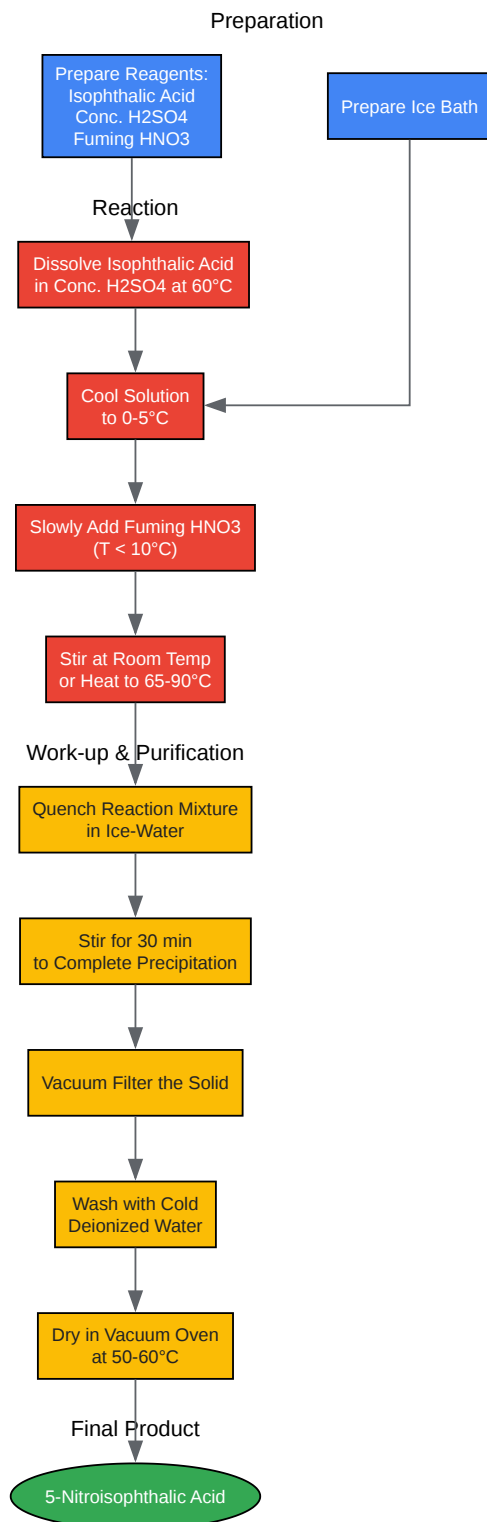
Data Presentation

Table 1: Comparison of Synthesis Methods for **5-Nitroisophthalic Acid**

Parameter	Batch Method 1[9]	Batch Method 2[9]	Continuous Flow Method[10]
Reactants	Isophthalic acid, fuming nitric acid, conc. H ₂ SO ₄	Isophthalic acid, mixed acid (HNO ₃ /H ₂ SO ₄)	Isophthalic acid in H ₂ SO ₄ , mixed acid
Reaction Temperature	60-65 °C	90 °C	75 °C
Reaction Time	180 min	40 min	4 min
Yield	83%	84%	90%
Purity	99.3%	99.4%	99.2%

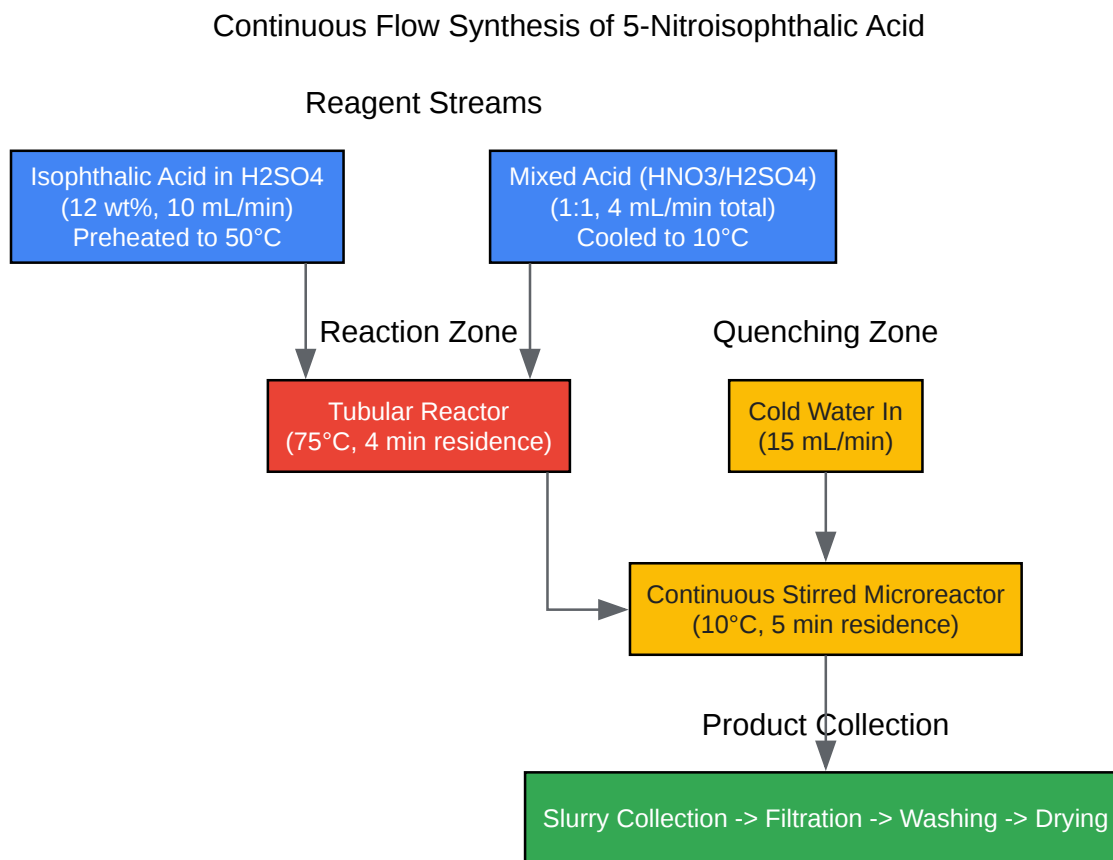
Visualizations

Experimental Workflow for Batch Nitration of Isophthalic Acid



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Caption: Batch synthesis workflow for **5-nitroisophthalic acid**.



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Caption: Continuous flow synthesis of **5-nitroisophthalic acid**.

Characterization

The identity and purity of the synthesized **5-nitroisophthalic acid** can be confirmed using standard analytical techniques such as:

- Melting Point Analysis: Comparison with the literature value (259-261 °C).[1][3]
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the product.[9]
- Spectroscopic Methods (FT-IR, ¹H-NMR, ¹³C-NMR): To confirm the chemical structure.

Conclusion

The nitration of isophthalic acid to produce **5-nitroisophthalic acid** is a well-established and efficient reaction. The choice between a batch and a continuous flow process will depend on the desired scale of production. The continuous flow method offers significant advantages in terms of safety, control, and yield.[9][10] Proper adherence to safety protocols is crucial for both methods due to the hazardous nature of the reagents involved.

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